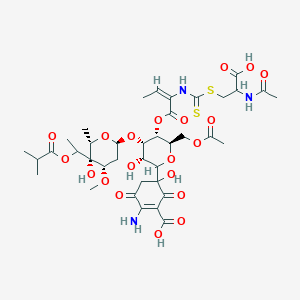
Antibiotic 273 A2-beta
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiotic 273 A2-beta is a bioactive chemical.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Antibiotic 273 A2-beta, and how do they influence experimental design?
this compound has a molecular weight of 935.97 g/mol, a logP value of -0.8 (indicating high hydrophilicity), and a polar surface area of 409.79 Ų, which impacts its solubility and membrane permeability. For in vitro studies, solubility in DMSO, ethanol, or aqueous buffers (e.g., saline with surfactants like Tween 80) is critical. Researchers should validate solubility empirically, as precipitation can occur even with standard solvents. For in vivo administration, formulations like DMSO:Corn oil (10:90) or suspensions in 0.5% carboxymethyl cellulose are recommended to ensure bioavailability .
Q. What are standardized protocols for assessing the in vitro antimicrobial efficacy of this compound?
Studies should include experimental, positive (e.g., established antibiotics), and negative controls (vehicle-only groups). Drug concentrations must be prepared using precise mg/mL calculations based on molecular weight, with stability tested under experimental conditions (e.g., temperature, pH). For replication, methods should specify solvent ratios (e.g., DMSO:PEG300:Tween 80:Saline = 10:40:5:45) and clarify whether sonication or heating (≤50°C) was used to dissolve the compound. Results must report MIC (Minimum Inhibitory Concentration) values with statistical variance across replicates .
Q. How can researchers optimize solvent formulations for in vivo pharmacokinetic studies?
Pre-formulation testing is essential. For intravenous administration, a blend of DMSO (10%), Tween 80 (5%), and saline (85%) ensures stability and biocompatibility. For oral dosing, suspensions in 0.5% CMC-Na (carboxymethyl cellulose sodium) are effective. Researchers should prepare master stock solutions (e.g., 50 mg/mL in DMSO) and dilute them sequentially with solvents to avoid precipitation. Stability tests under storage conditions (-80°C for long-term, -20°C for short-term) are mandatory .
Advanced Research Questions
Q. How can meta-analyses address heterogeneity in existing studies on this compound?
Meta-analyses should stratify data by study design (67% single-center vs. 22% multicenter), geographic region (39% European vs. 29% Asian cohorts), and funding sources (35% public vs. 18% private). Statistical models must account for variability in dosing regimens and outcome measures. Sensitivity analyses can resolve contradictions—for example, excluding studies with unreported confounders (47% of trials lacked funding transparency). Tools like funnel plots or Egger’s regression test should identify publication bias .
Q. What methodologies minimize bias in self-reported data on antibiotic usage patterns?
Questionnaires should use neutral phrasing (e.g., avoid leading questions like "Do you overprescribe antibiotics?") and pilot-test for clarity. Mixed-methods approaches (quantitative + qualitative) enhance validity. For example, pairing Likert-scale responses with open-ended explanations clarifies prescriber rationale. Data should be anonymized to reduce social desirability bias, and analyses should adjust for institutional factors (e.g., lab access limitations in resource-poor settings) .
Q. How can preclinical toxicology data inform clinical trial design for this compound?
Integrate pharmacokinetic/pharmacodynamic (PK/PD) models from animal studies to predict human dosing. For instance, if rodent models show renal clearance dominates, clinical trials should include renal function monitoring. Cross-reference toxicity profiles (e.g., hepatotoxicity signals in in vivo studies) to define exclusion criteria for trial participants. Use allometric scaling to extrapolate safe starting doses, adjusting for protein-binding differences between species .
Q. What strategies enhance the stability of reconstituted this compound during administration?
Stability depends on solvent choice and storage. For IV infusions, reconstitute with 20% SBE-β-CD in saline to prevent degradation. Avoid aqueous solutions with pH <5, as the antibiotic’s ester bonds may hydrolyze. Monitor degradation products via HPLC-MS under simulated clinical conditions (e.g., 37°C for 24 hours). Pre-clinical stability assays should mirror clinical workflows, including exposure to light and agitation .
Q. How can researchers model bacterial resistance mechanisms specific to this compound?
Use continuous-culture systems (e.g., chemostats) to simulate sub-therapeutic dosing and track resistance gene expression via RNA-seq. Combine in vitro resistance selection with genomic analysis (e.g., CRISPR-Cas9 knockout libraries) to identify mutations in target enzymes. Validate findings in biofilm models, as extracellular polymeric substances (EPS) may reduce drug penetration. Cross-reference resistance patterns with structurally related antibiotics to predict collateral sensitivity .
特性
CAS番号 |
102301-13-3 |
|---|---|
分子式 |
C38H53N3O20S2 |
分子量 |
936 g/mol |
IUPAC名 |
3-[(3R,4S,5R,6R)-5-[(E)-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]but-2-enoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C38H53N3O20S2/c1-9-19(41-36(62)63-13-20(32(47)48)40-17(6)42)35(52)61-28-22(12-56-18(7)43)59-31(37(53)11-21(44)26(39)25(30(37)46)33(49)50)27(45)29(28)60-24-10-23(55-8)38(54,15(4)57-24)16(5)58-34(51)14(2)3/h9,14-16,20,22-24,27-29,31,39,45-46,53-54H,10-13H2,1-8H3,(H,40,42)(H,41,62)(H,47,48)(H,49,50)/b19-9+,39-26?/t15-,16?,20?,22+,23-,24-,27+,28+,29-,31?,37?,38-/m0/s1 |
InChIキー |
OSAAXJKPPVMKIM-UKLZIDIESA-N |
SMILES |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C |
異性体SMILES |
C/C=C(\C(=O)O[C@@H]1[C@H](OC([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/NC(=S)SCC(C(=O)O)NC(=O)C |
正規SMILES |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Antibiotic 273 A2-beta; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















